3-(4-Carboxybutanoylamino)benzoic acid
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Overview
Description
3-(4-Carboxybutanoylamino)benzoic acid is an organic compound with the molecular formula C12H13NO5. It is a derivative of benzoic acid, featuring both carboxyl and amino groups attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxybutanoylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 4-carboxybutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxybutanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoic acid derivatives .
Scientific Research Applications
3-(4-Carboxybutanoylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Carboxybutanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid:
4-Aminobenzoic acid:
Anthranilic acid: An ortho-aminobenzoic acid with the amino group adjacent to the carboxyl group.
Uniqueness
3-(4-Carboxybutanoylamino)benzoic acid is unique due to the presence of both the 4-carboxybutanoyl and amino groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar compounds may not undergo .
Properties
CAS No. |
147916-31-2 |
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Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23g/mol |
IUPAC Name |
3-(4-carboxybutanoylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO5/c14-10(5-2-6-11(15)16)13-9-4-1-3-8(7-9)12(17)18/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
NCFQGQSIOGBLOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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